达帕康唑

科学研究应用

达巴康唑有几个科学研究应用:

化学: 用作研究咪唑化学和三氟甲基苯衍生物的模型化合物。

生物学: 研究其抗真菌特性及其与真菌细胞膜的相互作用。

医学: 探索作为真菌感染的潜在治疗方法,特别是那些对其他抗真菌剂有抵抗力的真菌感染。

未来方向

Dapaconazole has been used in trials studying the treatment of Tinea Pedis . The results of these studies may guide future research and clinical use of Dapaconazole . Further studies are needed to fully understand its mechanism of action, potential drug-drug interactions, and long-term safety profile .

作用机制

达巴康唑通过抑制羊毛甾醇14α-脱甲基酶(CYP51A1)发挥其抗真菌作用,该酶对麦角甾醇的生物合成至关重要,麦角甾醇是真菌细胞膜的重要组成部分。 通过破坏麦角甾醇的产生,达巴康唑破坏了真菌细胞膜的完整性,导致细胞死亡 .

生化分析

Biochemical Properties

Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .

Cellular Effects

The cellular effects of Dapaconazole are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, Dapaconazole can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by Dapaconazole is not currently available.

Molecular Mechanism

The molecular mechanism of Dapaconazole involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in

Metabolic Pathways

Dapaconazole is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that Dapaconazole is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.

准备方法

合成路线和反应条件

具体的合成路线和反应条件尚未广泛公布,但通常涉及多步有机合成技术,包括卤化、亲核取代和环化反应 .

工业生产方法

达巴康唑的工业生产方法可能涉及大规模有机合成工艺,优化产量和纯度。 这些方法将包括使用高效反应器、精确控制反应条件以及先进的纯化技术,例如结晶和色谱法 .

化学反应分析

反应类型

达巴康唑经历各种化学反应,包括:

氧化: 它可以被肝脏中的细胞色素P450酶氧化。

还原: 还原反应可能在特定条件下发生,但不太常见。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类或硫醇类等亲核试剂。 反应条件通常包括受控温度、二甲基亚砜等溶剂以及催化剂以提高反应速率 .

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生羟基化代谢产物,而取代反应可以产生各种取代的咪唑衍生物 .

相似化合物的比较

类似化合物

酮康唑: 另一种咪唑类抗真菌剂,具有类似的作用机制。

氟康唑: 一种三唑类抗真菌剂,具有更广谱的活性。

伊曲康唑: 一种三唑类抗真菌剂,对某些真菌具有增强的效力.

独特性

达巴康唑的独特性在于其特定的结构,其中包括增强其抗真菌活性和药代动力学特性的三氟甲基。 与其他咪唑类和三唑类抗真菌剂相比,达巴康唑可能对某些耐药真菌菌株提供更高的功效 .

属性

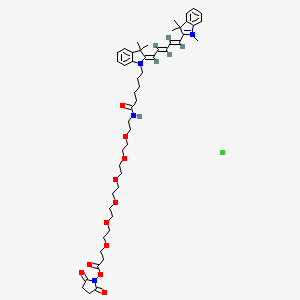

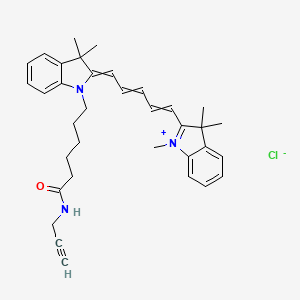

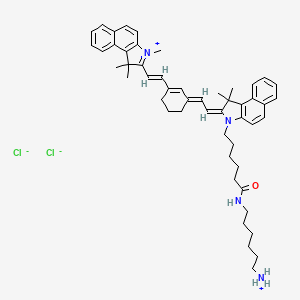

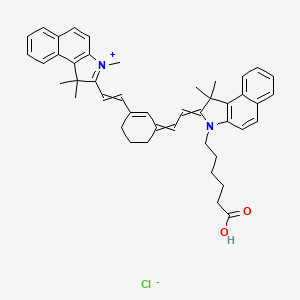

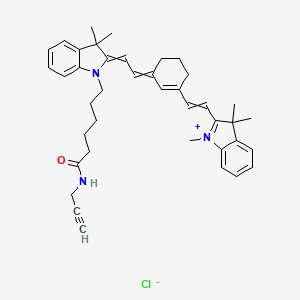

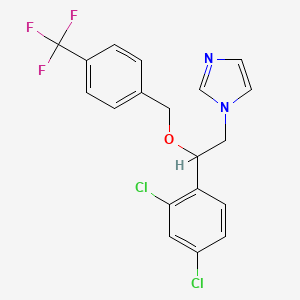

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAHXHWSMYFWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269726-67-1 | |

| Record name | Dapaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?

A1: Dapaconazole is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, Dapaconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

Q2: Has Dapaconazole demonstrated efficacy against specific fungal infections in clinical trials?

A2: Yes, clinical trials have shown promising results for Dapaconazole in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that Dapaconazole tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with Dapaconazole also exhibiting a good safety profile. []

Q3: Are there concerns about potential drug interactions with Dapaconazole?

A3: Research suggests that Dapaconazole has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that Dapaconazole is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.

Q4: What are the potential advantages of Dapaconazole compared to existing antifungal treatments?

A4: While further research is necessary, some studies suggest potential advantages of Dapaconazole over existing treatments. For example, in the treatment of Pityriasis versicolor, Dapaconazole demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for Dapaconazole, which might offer improved efficacy and reduced side effects. [, ]

Q5: What is the current state of research on Dapaconazole, and what are the future directions?

A5: Current research on Dapaconazole includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of Dapaconazole. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。